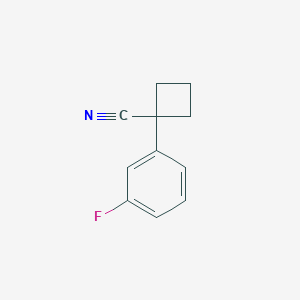
C.I. Acid yellow 61
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
C.I. Acid Yellow 61 is an azo dye belonging to the acid dye class. It is primarily used for coloring wool and polyamide textiles. This compound is known for its vibrant yellow color and is widely used in various industrial applications .
Preparation Methods
The synthesis of C.I. Acid Yellow 61 involves the diazotization of an aromatic amine followed by coupling with a suitable coupling component. The reaction conditions typically include acidic environments and controlled temperatures to ensure the formation of the desired azo compound. Industrial production methods often involve large-scale batch processes to produce the dye in significant quantities .
Chemical Reactions Analysis
C.I. Acid Yellow 61 undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the breakdown of the azo bond, resulting in the formation of smaller aromatic compounds.
Reduction: The azo bond can be reduced to form aromatic amines.
Substitution: Various substituents can be introduced into the aromatic rings, altering the dye’s properties. Common reagents used in these reactions include hydrogen peroxide for oxidation and sodium dithionite for reduction. .
Scientific Research Applications
C.I. Acid Yellow 61 has several scientific research applications:
Chemistry: It is used as a model compound in studies involving azo dyes and their degradation.
Biology: The dye is used in staining techniques to visualize biological tissues.
Medicine: Research is ongoing to explore its potential use in medical diagnostics.
Industry: It is widely used in the textile industry for dyeing wool and polyamide fabrics
Mechanism of Action
The mechanism of action of C.I. Acid Yellow 61 involves its interaction with the molecular targets in the substrate it is applied to. The dye molecules bind to the fibers through ionic and hydrogen bonding, resulting in the coloration of the material. The pathways involved in its action include the formation of stable complexes with the substrate, ensuring long-lasting color .
Comparison with Similar Compounds
C.I. Acid Yellow 61 can be compared with other azo dyes such as C.I. Acid Yellow 19 and C.I. Acid Orange 7. While all these dyes belong to the same class, this compound is unique due to its specific molecular structure, which imparts distinct color properties and stability. Similar compounds include:
- C.I. Acid Yellow 19
- C.I. Acid Orange 7
- C.I. Acid Black 1 These compounds share similar chemical properties but differ in their specific applications and color characteristics .
Properties
CAS No. |
12217-38-8 |
|---|---|
Molecular Formula |
C24H20Cl2N5NaO6S2 |
Molecular Weight |
632.5 g/mol |
IUPAC Name |
sodium;2,5-dichloro-4-[4-[[2-[ethyl(phenyl)sulfamoyl]phenyl]diazenyl]-3-methyl-5-oxo-4H-pyrazol-1-yl]benzenesulfonate |
InChI |
InChI=1S/C24H21Cl2N5O6S2.Na/c1-3-30(16-9-5-4-6-10-16)38(33,34)21-12-8-7-11-19(21)27-28-23-15(2)29-31(24(23)32)20-13-18(26)22(14-17(20)25)39(35,36)37;/h4-14,23H,3H2,1-2H3,(H,35,36,37);/q;+1/p-1 |
InChI Key |
QHIQXLZTEFYFMR-UHFFFAOYSA-M |
SMILES |
CC1=NN(C(=O)C1N=NC2=CC(=CC=C2)S(=O)(=O)NCCC3=CC=CC=C3)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl.[Na+] |
Canonical SMILES |
CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=CC=C2N=NC3C(=NN(C3=O)C4=CC(=C(C=C4Cl)S(=O)(=O)[O-])Cl)C.[Na+] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















